N-(2-Ethylphenyl)methanimine
Description
N-(2-Ethylphenyl)methanimine is an imine compound characterized by a methanimine (CH=N) group bonded to a 2-ethylphenyl substituent. Methanimines generally exhibit a planar C=N bond and are synthesized via condensation reactions between aldehydes and amines. Their applications span organic synthesis, materials science, and bioactive molecule development .
Properties
CAS No. |
57502-99-5 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
N-(2-ethylphenyl)methanimine |
InChI |
InChI=1S/C9H11N/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,2-3H2,1H3 |
InChI Key |
ZWSMSLHCJQLWTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Ethylphenyl)methanimine can be synthesized through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylphenyl)methanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-ethylphenyl)oxime, while reduction may produce N-(2-ethylphenyl)amine.
Scientific Research Applications
N-(2-Ethylphenyl)methanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Ethylphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, which may influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons with Analogous Compounds
Bond Length and Conformation
The C=N bond length in methanimines typically ranges from 1.264 Å to 1.292 Å , as observed in structurally related compounds:
- (E)-N-(1-phenylethyl)methanimine: 1.286 Å
- (E)-1-(1-benzothiophen-3-yl)-N-(2,6-dimethylphenyl)methanimine: 1.292 Å
- (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine: 1.275 Å (inferred from X-ray data)
Substituents on the aromatic ring (e.g., electron-withdrawing nitro groups or bulky adamantyl moieties) influence bond length and molecular twist. For example, 2-ethylphenyl groups may induce steric hindrance, increasing dihedral angles between aromatic planes .
Crystallographic and Packing Behavior
Halogen substituents significantly impact crystal packing via weak interactions:
- Chlorine vs. Bromine : In (E)-1-(4-chlorophenyl) and (E)-1-(4-bromophenyl) derivatives, C–H⋯X (X=Cl, Br) hydrogen bonds and π–π interactions stabilize crystal lattices. Unit cell parameters expand slightly with bromine (e.g., a = 7.9767 Å for Cl vs. 8.0720 Å for Br) due to larger atomic radii .
- Adamantyl Derivatives : The rigid adamantyl group in (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine promotes dense packing via van der Waals interactions, enhancing thermal stability .
Spectroscopic and Physicochemical Properties
NMR and Mass Spectrometry
Fluorinated methanimines exhibit distinct ¹H/¹⁹F NMR shifts due to electron-withdrawing effects:
- 1-(Perfluorophenyl)-N-(p-tolyl)methanimine :
- Non-fluorinated analogs (e.g., (E)-N-(2-methylbutyl)-1-phenylmethanimine): ¹H NMR: Alkyl protons at δ 0.8–1.5 ppm, aromatic protons at δ 7.0–7.5 ppm
Mass Spectrometry : HRMS data for fluorinated derivatives confirm molecular ions (e.g., [M+H]⁺ at m/z 320.0984 for 1-(2-fluorophenyl)-N-(1-phenylethyl)methanimine) .
Solubility and Physical State
- Fluorinated Derivatives : Lower solubility in polar solvents (e.g., water) due to increased hydrophobicity .
- Adamantyl Derivatives : High melting points (>150°C) attributed to rigid, hydrophobic structures .
- Alkyl-Substituted Imines : Oily or semi-solid states at room temperature (e.g., (E)-N-(3-methylbutyl)-1-phenylmethanimine) .
Antimicrobial Activity
Benzothiophene-based methanimines exhibit notable bioactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
